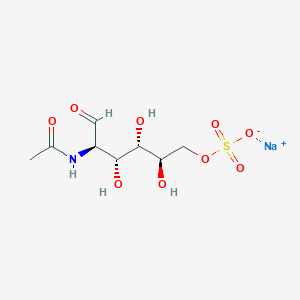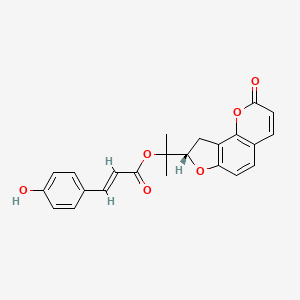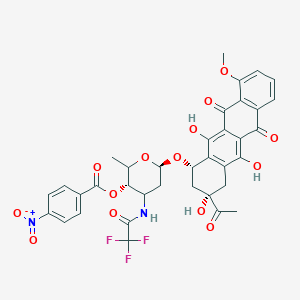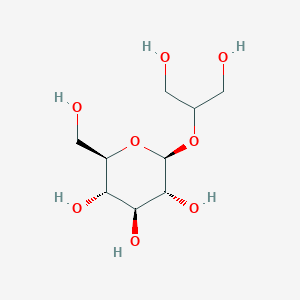
Cisapride N-Oxide
Übersicht
Beschreibung
Cisapride is a substituted piperidinyl benzamide chemically related to metoclopramide and serves as an orally administered prokinetic agent. It facilitates or restores motility throughout the length of the gastrointestinal tract. The novelty of Cisapride lies in its mechanism of action, thought to involve the enhancement of acetylcholine release in the myenteric plexus of the gut, distinct from central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Synthesis Analysis
The synthesis of Cisapride involves multiple steps, starting from key precursors such as substituted piperidines and benzamides. The specific synthesis process of Cisapride N-Oxide, a derivative, would similarly involve complex organic synthesis techniques but is not detailed in the available literature.
Molecular Structure Analysis
Cisapride's molecular structure, featuring a substituted piperidinyl benzamide framework, contributes to its prokinetic action. The presence of fluorophenoxy and methoxy groups within its structure plays a critical role in its pharmacological activity. For Cisapride N-Oxide, alterations in the molecular structure, particularly the oxidation state, could impact its chemical behavior and interactions (Peeters, Blaton, & Ranter, 1997).
Chemical Reactions and Properties
Cisapride undergoes various chemical reactions, including oxidation and interaction with cytochrome P450 enzymes, highlighting its metabolic pathways. These reactions underscore the importance of its chemical properties, such as reactivity and stability, in determining its pharmacokinetic profile and potential interactions (Desta et al., 2001).
Physical Properties Analysis
The physical properties of Cisapride, such as solubility and melting point, influence its formulation and administration. These properties are critical for drug design and development, ensuring optimal bioavailability and therapeutic efficacy.
Chemical Properties Analysis
Cisapride's chemical properties, including its reactivity with various enzymes and susceptibility to oxidation, are crucial for understanding its mechanism of action and potential drug interactions. The study of Cisapride's oxidation product, for instance, provides insights into its stability and degradation pathways, which are essential for ensuring drug safety and effectiveness (Belgaied & Trabelsi, 2003).
Wissenschaftliche Forschungsanwendungen
Voltammetric Behavior and Electrochemical Reaction Mechanism : Cisapride's voltammetric behavior and electrochemical reaction mechanism were investigated using a multi-wall carbon nanotube paste electrode. This study focused on the oxidation of Cisapride and developed a method for determining Cisapride in tablets (Zheng & Song, 2007).
Metabolism Involving Cytochrome P450 Enzymes : Research on the metabolism of Cisapride in human liver microsomes identified cytochrome P450 3A4 as the major enzyme involved in its biotransformation. This study also explored the effects of various drugs on Cisapride's metabolism, providing insights into potential drug interactions (Bohets et al., 2000).
Prokinetic Agent in Gastrointestinal Motility Disorders : Cisapride has been reviewed as a prokinetic agent facilitating motility throughout the gastrointestinal tract. Its mechanism involves enhancing acetylcholine release in the myenteric plexus of the gut. This property makes it useful in treating conditions like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis (McCallum et al., 1988).
Cardiac Effects and Proarrhythmic Risks : Studies have highlighted the proarrhythmic effects of Cisapride, particularly its high affinity blockade of the human cardiac potassium channel HERG. This action is linked to the drug's potential for causing QT prolongation and arrhythmias like torsades de pointes, posing significant cardiac risks (Rampe et al., 1997).
Clinical Efficacy in Gastrointestinal Disorders : Another review highlighted Cisapride's efficacy in a variety of gastrointestinal motility disorders, such as gastroesophageal reflux, functional dyspepsia, and gastroparesis. It was compared favorably with other agents like metoclopramide, domperidone, and ranitidine, with a generally favorable tolerability profile (Wiseman & Faulds, 1994).
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUZCKCMMWXEA-UJFFOEJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747358 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cisapride N-Oxide | |
CAS RN |
86718-75-4 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)




